molecular formula C5H10ClN3O B2574112 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride CAS No. 2225147-54-4

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride

Cat. No.: B2574112
CAS No.: 2225147-54-4
M. Wt: 163.61
InChI Key: UKWPBDKIPKJBEZ-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .

Preparation Methods

The synthesis of 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method includes the use of 1,2,4-triazole and 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4), and various alkylating agents for substitution reactions .

Mechanism of Action

The mechanism of action of 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride involves its interaction with various molecular targets. The triazole ring is known to form hydrogen bonds with different biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or receptors, leading to the desired pharmacological effects .

Comparison with Similar Compounds

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific structural features that impart distinct biological activities and its potential for further modification to enhance its pharmacological properties .

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-2-4(9)5-6-3-7-8-5;/h3-4,9H,2H2,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWPBDKIPKJBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=NN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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